{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl structure. The process generally includes:
Halogenation: Introduction of bromine and chlorine atoms into the phenyl ring through electrophilic aromatic substitution reactions.
Ether Formation: Formation of the phenoxy group by reacting the halogenated phenyl compound with a suitable phenol derivative under basic conditions.
Amination: Introduction of the amine group through nucleophilic substitution, often using methylamine.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets specified standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups within the molecule.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Dehalogenated compounds or amine derivatives.
Substitution: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its interaction with cellular receptors and enzymes.
Materials Science: Exploration of its properties for use in creating new materials with specific chemical or physical characteristics.
Biology: Investigation of its biological activity and potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism by which {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenoxy group can influence its binding affinity and specificity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}amine hydrochloride
- {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride
- {[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(propyl)amine hydrochloride
Uniqueness
{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-[2-bromo-4-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(6-12(9)15)19-11-4-5-13(16)14(17)7-11;/h2-7,18H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLYRNCBDQDDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrCl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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